molecular formula C4H10N2O B1588983 1,4,5-Oxadiazepane CAS No. 746595-79-9

1,4,5-Oxadiazepane

Cat. No. B1588983
M. Wt: 102.14 g/mol
InChI Key: YNHNXXYVCYCNJQ-UHFFFAOYSA-N
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Description

1,4,5-Oxadiazepane is a heterocyclic organic compound, which belongs to the oxadiazepane family. It is a six-membered ring containing one oxygen and two nitrogen atoms. 1,4,5-Oxadiazepane has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Herbicide Development

1,4,5-Oxadiazepane derivatives have been explored for their potential in herbicide development. A significant example is pinoxaden, a novel graminicide for wheat and barley, which incorporates a [1,4,5]oxadiazepane ring. This discovery highlights the role of 1,4,5-Oxadiazepane in agricultural chemistry, particularly in the development of selective herbicides for cereal crops (Muehlebach et al., 2009).

Synthesis of Chiral Heterocycles

1,4,5-Oxadiazepane is also involved in the synthesis of chiral heterocycles. A study demonstrates the copper-mediated coupling of SnAP (Sn amine protocol) hydrazine reagents and aldehydes to form substituted 1,4,5-oxadiazepanes. These heterocycles, with their large optical rotations, may find applications in optical materials (Luescher et al., 2017).

Antibacterial Applications

Research indicates that 1,4,5-Oxadiazepane derivatives can be effective in antibacterial applications. A study on oxazolidinones with a [1,2,5]oxadiazepane ring shows potent antibacterial activity towards various pathogens, including Gram-positive and Gram-negative bacteria (Suzuki et al., 2013).

Heterocyclic Chemistry

The [1,2,5]oxadiazepane ring structure, closely related to 1,4,5-Oxadiazepane, plays a significant role in heterocyclic chemistry. This structure is pivotal in the development of new medicinal species for treating various diseases, highlighting the importance of oxadiazepane derivatives in medicinal chemistry (Nayak & Poojary, 2019).

Liquid Crystalline Blue Phases

1,4,5-Oxadiazepane derivatives have been explored for their effects on the thermal and electro-optical performances of liquid crystalline blue phases. Research in this area can lead to advancements in the field of liquid crystal display technology (Wang et al., 2012).

Future Directions

: Mashin, E. (2010). Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part I: Discovery of the novel cereal herbicide pinoxaden. Journal of Agricultural and Food Chemistry, 58(13), 7809–7815. Link : ChemSpider. (n.d.). 1,4,5-Oxadiazepane. Link : Chans, G. (2011). Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: Chemistry and formulation. Pest Management Science, 67(10), 1243–1250. Link

properties

IUPAC Name

1,4,5-oxadiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3-7-4-2-6-5-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHNXXYVCYCNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308714
Record name Hexahydro-1,4,5-oxadiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Oxadiazepane

CAS RN

746595-79-9
Record name Hexahydro-1,4,5-oxadiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746595-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,4,5-oxadiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-oxadiazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Muehlebach, F Cederbaum, D Cornes… - Pest management …, 2011 - Wiley Online Library
BACKGROUND: Pinoxaden is a new cereal herbicide that provides outstanding levels of post‐emergence activity against a broad spectrum of grass weed species for worldwide …
Number of citations: 49 onlinelibrary.wiley.com
M Muehlebach, M Boeger, F Cederbaum… - Bioorganic & medicinal …, 2009 - Elsevier
Derivatives of the new class of 3-hydroxy-4-phenyl-5-oxo-pyrazolines were optimized towards both herbicidal activity on key annual grass weed species and selectivity in small grain …
Number of citations: 87 www.sciencedirect.com
S Jiang, Z Zhao, L Yin, H Wang… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An optimized kilogram‐scale synthetic route for pinoxaden was successfully developed. The key intermediate dimethyl 2‐(2,6‐diethyl‐4‐methylphenyl)malonate (19) was prepared from …
Number of citations: 2 onlinelibrary.wiley.com
T Smejkal, S Hachisu, JN Scutt, NJ Willetts… - Bioorganic & Medicinal …, 2018 - Elsevier
Novel 2-aryl-cyclic-1,3-diones containing a 5-methoxy-[1,2,5]triazepane unit were explored towards an effective and wheat safe control of grass weeds. Their preparation builds on the …
Number of citations: 6 www.sciencedirect.com
M Muehlebach, HG Brunner… - Pesticide Chemistry …, 2007 - Wiley Online Library
Biocidal 2-aryl-1, 3-diones and their enol esters showing acaricidal and preand postemergence herbicidal activity were reported since the mid-1970’s as exemplified by 3-hydroxy-2-…
Number of citations: 22 onlinelibrary.wiley.com
MM Fizer, MV Slivka - 2022 - dspace.uzhnu.edu.ua
This article covers seven-membered heterocyclic systems with three heteroatoms in 1st, 2nd, and 5th positions of the ring and their aryl/heteroaryl-fused derivatives. It reviews the …
Number of citations: 0 dspace.uzhnu.edu.ua
C Lamberth - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
An overview is given of the significance of the pyridazine scaffold in crop protection chemistry. The main herbicidally, fungicidally, and insecticidally active pyridazine classes are …
Number of citations: 39 onlinelibrary.wiley.com
S Li, Z Meng, Y Liu, D Liu, Z Xu - Journal of Food Composition and Analysis, 2022 - Elsevier
Pinoxaden is a phenylpyrazolin herbicide that is used in grain fields to prevent gramineous weeds. This study developed a rapid method for the analysis of pinoxaden and its metabolite …
Number of citations: 3 www.sciencedirect.com
P Devendar, RY Qu, WM Kang, B He… - Journal of agricultural …, 2018 - ACS Publications
Pd-catalyzed cross-coupling reactions have become essential tools for the construction of carbon–carbon and carbon–heteroatom bonds. Over the last three decades, great efforts have …
Number of citations: 300 pubs.acs.org
JA Smith, PP Molesworth, CJT Hyland… - Progress in Heterocyclic …, 2011 - Elsevier
Publisher Summary This chapter reviews the chemistry of seven-membered heterocycles published in 2009 and presents the research focussing on the construction and reactions of …
Number of citations: 14 www.sciencedirect.com

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